3-(1H-Benzo[d]imidazol-2-yl)benzamide
Description
Significance of Benzimidazole (B57391) Scaffolds in Drug Discovery and as Privileged Structures
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is attributed to its recurrence in a multitude of bioactive compounds and its ability to interact with a wide range of biological targets. nih.govnih.gov The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the modulation of its physicochemical properties and biological activity. guidechem.com
The significance of benzimidazole in drug discovery stems from its presence in numerous FDA-approved drugs with diverse therapeutic applications. nih.gov These include antimicrobial, anticancer, anthelmintic, antiviral, and anti-inflammatory agents. nih.govmdpi.com The broad pharmacological spectrum of benzimidazole derivatives is a result of their capacity to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules. nih.gov
The initial interest in the biological potential of benzimidazoles arose in the 1940s from the speculation that they could elicit biological responses similar to purines. guidechem.comarabjchem.org This interest intensified with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a component of vitamin B12. guidechem.com Over the decades, extensive research has solidified the position of benzimidazole as a crucial pharmacophore in the development of new therapeutic agents. guidechem.comresearchgate.net Marketed drugs containing the benzimidazole scaffold include proton pump inhibitors like lansoprazole, anthelmintics such as albendazole (B1665689) and mebendazole, and anticancer agents like pracinostat. guidechem.comijpsjournal.com
Role of Benzamide (B126) Moieties in Bioactive Compounds and Pharmacophores
The benzamide moiety, a functional group derived from benzoic acid and ammonia, is another critical pharmacophore frequently incorporated into the design of bioactive molecules. walshmedicalmedia.com Its presence is associated with a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.com The amide bond within the benzamide structure is relatively stable and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.net
Benzamide derivatives are integral components of many established drugs. The structural simplicity and synthetic accessibility of the benzamide scaffold make it an attractive starting point for the development of new chemical entities. researchgate.net Researchers have explored various substitutions on the phenyl ring and the amide nitrogen of the benzamide moiety to optimize biological activity and pharmacokinetic properties. walshmedicalmedia.com These modifications can influence the compound's ability to interact with specific enzymes or receptors, leading to a desired therapeutic effect. nih.gov
Rationale for Academic Research on 3-(1H-Benzo[d]imidazol-2-yl)benzamide and Related Analogues
The combination of the benzimidazole and benzamide scaffolds into a single molecule, such as this compound, presents a compelling rationale for academic research. This molecular hybridization aims to leverage the favorable biological properties of both pharmacophores to create novel compounds with potentially enhanced or unique therapeutic activities. The strategic placement of the benzimidazole ring at the 3-position of the benzamide core creates a distinct chemical architecture for exploring structure-activity relationships (SAR).
Research into this compound and its analogues is driven by the pursuit of new therapeutic agents to address unmet medical needs, particularly in areas like oncology and infectious diseases where the benzimidazole core has shown significant promise. ijpsjournal.comnih.gov By systematically modifying the substituents on both the benzimidazole and benzamide rings, researchers can investigate how these changes affect the compound's biological profile. This exploration is fundamental to the process of drug discovery and development, aiming to identify lead compounds with improved potency, selectivity, and drug-like properties. nih.gov
Overview of Current Trends and Research Landscape in Benzimidazole-Benzamide Chemistry
The current research landscape in benzimidazole-benzamide chemistry is characterized by a focus on the design and synthesis of novel derivatives with targeted biological activities. nih.govnih.gov Modern synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, are being increasingly employed to improve the efficiency and environmental sustainability of synthetic routes. ijpsjournal.comimpactfactor.org
A significant trend is the application of computational tools, such as molecular docking and structure-activity relationship (SAR) studies, to guide the rational design of new benzimidazole-benzamide analogues. nih.govresearchgate.net These computational approaches help in predicting the binding interactions of the designed molecules with their biological targets, thereby prioritizing the synthesis of compounds with the highest potential for therapeutic efficacy. nih.gov
Recent studies have highlighted the potential of benzimidazole-benzamide derivatives as anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines. arabjchem.org The exploration of their mechanisms of action is an active area of investigation. Furthermore, the broad-spectrum biological activity of the benzimidazole scaffold continues to inspire research into the antimicrobial and antiviral potential of these hybrid molecules. nih.govnih.gov The ongoing research in this field is expected to lead to the discovery of new drug candidates with improved therapeutic profiles. impactfactor.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-13(18)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) |
InChI Key |
DDMLXAXZPPREPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 1h Benzo D Imidazol 2 Yl Benzamide and Analogues
Conventional Synthetic Routes for Benzimidazole-Benzamide Scaffolds
Traditional methods for constructing the benzimidazole-benzamide framework have long relied on robust and well-established chemical transformations. These routes typically involve the sequential or convergent assembly of the benzimidazole (B57391) and benzamide (B126) moieties through condensation, acylation, and amidation reactions.
Condensation Reactions
The cornerstone of benzimidazole synthesis is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative. This approach, often referred to as the Phillips-Ladenburg synthesis, typically requires harsh conditions, such as high temperatures and the presence of strong acids like polyphosphoric acid (PPA) or hydrochloric acid (HCl), to facilitate the dehydration and cyclization process. connectjournals.com
For the synthesis of a 3-(1H-Benzo[d]imidazol-2-yl)benzamide scaffold, this would involve the condensation of an o-phenylenediamine with a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid) where one carboxylic group is protected or already converted to an amide. Alternatively, o-phenylenediamine can be reacted with 3-cyanobenzoic acid, followed by hydrolysis of the nitrile to an amide. The reaction generally proceeds by heating the reactants, leading to the formation of the imidazole (B134444) ring. nih.gov
Table 1: Examples of Conventional Condensation Conditions for Benzimidazole Synthesis
| Reactants | Catalyst/Medium | Conditions | Yield | Reference |
|---|---|---|---|---|
| o-phenylenediamine and m-toluic acid | Polyphosphoric acid (PPA), Toluene | Heating | Not specified | asianpubs.org |
| o-phenylenediamine and formic acid | 10% Sodium Hydroxide | Heating for 2 hours | 85% | |
| o-phenylenediamine and various carboxylic acids | Acidic medium (e.g., HCl) | Reflux | High | researchgate.net |
| o-phenylenediamine and 6-bromo-2-naphthoic acid | Not specified | Heating | Not specified | researchgate.netnih.gov |
Acylation and Amidation Strategies
The formation of the benzamide linkage is a critical step in the synthesis of the target scaffold. This is typically achieved through standard acylation and amidation protocols. A common strategy involves the reaction of a carboxylic acid with a substituted aniline. To enhance the reactivity of the carboxylic acid, it is often converted to a more reactive species, such as an acid chloride or an activated ester.
For instance, a synthetic route may involve preparing 3-(1H-benzo[d]imidazol-2-yl)benzoic acid first via a condensation reaction. This intermediate is then coupled with a desired amine. The amidation can be promoted by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or by converting the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine. acs.orgcell.com Conversely, a pre-formed benzamide containing a reactive group (e.g., 3-aminobenzamide) can be used as a starting point to construct the benzimidazole ring.
A reaction of an acid chloride with a diamine can also yield a diamide, highlighting the importance of controlling reaction conditions to favor either benzimidazole formation or simple amidation. asianpubs.org
Coupling Reactions (e.g., Sonogashira coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of the benzimidazole-benzamide scaffold. researchgate.net While Suzuki and Heck couplings are widely used for biaryl synthesis, the Sonogashira coupling is particularly valuable for introducing alkyne moieties. mdpi.comorganic-chemistry.orglibretexts.org
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. jocpr.cominternationaljournalcorner.com In the context of synthesizing analogues of this compound, a halogenated benzimidazole precursor can be coupled with a terminal alkyne. researchgate.netnih.gov This strategy allows for the extension of the carbon framework and the introduction of diverse functional groups, creating a library of novel compounds. researchgate.netnih.gov For example, 2-(6-bromo-2-naphthyl)-1H-benzimidazole has been successfully coupled with 6-ethynyl-4,4-dimethylthiochroman via a Sonogashira reaction to create a more complex benzimidazole derivative. researchgate.net
Modern and Green Chemistry Approaches in Synthesis
In response to the growing need for sustainable and efficient chemical processes, modern synthetic methodologies have been developed. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. researchgate.netgoogle.com
This technology has been successfully applied to the synthesis of benzimidazoles through the condensation of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.netsemanticscholar.org The reaction between o-phenylenediamine and glycine to form 2-aminomethylbenzimidazole, for example, is significantly faster under microwave irradiation. researchgate.net Microwave heating has also been employed in palladium-catalyzed reactions, such as Sonogashira couplings, to efficiently synthesize complex benzimidazole derivatives. researchgate.netmdpi.com The rapid, localized heating provided by microwaves can enhance reaction rates and improve the efficiency of catalytic cycles. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Reactants | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine + Benzoic acid | Conventional | Reflux in 4N HCl | 10 h | 72% | researchgate.net |
| o-phenylenediamine + Benzoic acid | Microwave | Irradiation in 4N HCl | 12 min | 92% | researchgate.net |
| o-phenylenediamine + Aldehydes | Conventional | Reflux in AcOH | 5-8 h | 70-85% | semanticscholar.org |
| o-phenylenediamine + Aldehydes | Microwave | Irradiation in AcOH | 5-15 min | 85-96% | semanticscholar.org |
Metal-Free Synthetic Protocols (e.g., CBr4-mediated methods)
While transition-metal catalysts are highly effective, concerns about cost, toxicity, and product contamination have driven the development of metal-free synthetic methods. These protocols offer a greener alternative for constructing complex organic molecules.
A notable example is the one-pot, metal-free synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives mediated by carbon tetrabromide (CBr₄). This method allows for the formation of the target compounds in moderate to good yields through a process involving ring formation and opening, ultimately leading to the thermodynamically favored product.
Another innovative green approach is the direct, base-mediated intramolecular N-arylation of N-(2-iodoaryl)benzamidines. This reaction proceeds in water in the presence of potassium carbonate (K₂CO₃), completely avoiding the need for a metal catalyst. This methodology is highly valuable from both an environmental and economic standpoint, offering a straightforward route to the benzimidazole ring system.
Solid-Phase Synthesis Techniques
Solid-phase organic synthesis (SPOS) is a powerful technique for the efficient and rapid synthesis of small molecules, including benzimidazole derivatives. nih.gov This methodology involves attaching a starting material to a solid support, such as a resin, and carrying out a sequence of reactions. The key advantage is that excess reagents and by-products can be easily removed by washing the resin, simplifying purification. researchgate.net
A common strategy for the solid-phase synthesis of benzimidazoles involves using a resin-bound aminobenzimidazole as a template. For instance, p-Methylbenzhydrylamine (MBHA) resin can be used as the solid support. nih.gov The synthesis can proceed through a multi-step sequence. One approach describes the traceless solid-phase synthesis of benzimidazoles on a 2-(4-formyl-3-methoxyphenoxy)ethyl polystyrene resin, which ensures no auxiliary functional groups from the linker remain in the final product after cleavage and cyclization. nih.gov
A general procedure for creating analogues on a solid phase can be outlined as follows:
Coupling: An Fmoc-protected amino acid is coupled to a resin-bound aminobenzimidazole using a coupling reagent like PyBOP and a base such as DIEA in a solvent like DMF. nih.gov
Deprotection: The Fmoc protecting group is removed using a base, typically a 20% piperidine solution in DMF, to expose a free amine. nih.gov
Cyclization: The exposed amine can then be reacted with reagents like 1,1'-carbonyldiimidazole or 1,1'-thiocarbonyldiimidazole. This generates an intermediate isocyanate or isothiocyanate, which undergoes intramolecular cyclization to form tethered hydantoin or thiohydantoin structures. nih.gov
Cleavage: The final compound is cleaved from the resin, often using an acid such as trifluoroacetic acid. nih.gov
This solid-phase approach is highly adaptable for creating libraries of benzimidazole analogues by varying the amino acids and other reagents used in the synthetic sequence. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of benzimidazole derivatives. Key factors that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
Catalysts: A wide variety of catalysts have been explored to improve the efficiency of benzimidazole synthesis.
Metal Catalysts: Supported gold nanoparticles (e.g., Au/TiO₂) have been shown to be effective, allowing for the synthesis of 2-alkyl-benzimidazoles in high yields (80–98%). mdpi.com Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) has been used to selectively produce 1,2-disubstituted benzimidazoles, with yields ranging from 75–99%. beilstein-journals.org Other metal catalysts like zinc triflate and indium(III) triflate have also been employed. ijpsjournal.comnih.gov
Solid Acid Catalysts: Nanocrystalline magnesium oxide and polymeric-based solid acids like [PVP-SO₃H]HSO₄ have been used, offering advantages such as mild reaction conditions, high yields, and the ability to be recovered and reused. rsc.org
Metal-Free Catalysts: Acetic acid and p-toluenesulfonic acid have been used effectively, particularly in solvent-free grinding techniques, which are environmentally friendly. researchgate.netrsc.org
Solvents and Reaction Conditions: The move towards "green chemistry" has influenced the choice of solvents and reaction conditions.
Solvent-Free Synthesis: Mechanochemical methods, such as mortar-and-pestle grinding, eliminate the need for solvents, reduce waste, and can lead to excellent yields (up to 98%). researchgate.netrsc.org
Green Solvents: Water and ethanol are increasingly used as environmentally benign solvents. beilstein-journals.orgacs.org For instance, a Luche-type reduction using NaBH₄/CeCl₃·7H₂O in ethanol at 0 °C has been used to efficiently synthesize (benz)imidazole-allyl alcohol derivatives. acs.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in metal-free synthetic processes. nih.gov
The condensation of o-phenylenediamines with aldehydes is a common route to benzimidazoles. beilstein-journals.orgjyoungpharm.org Optimization of this reaction often involves finding a balance between catalyst, temperature, and solvent to achieve high selectivity and yield, sometimes in as little as 2-5 minutes. beilstein-journals.org The table below summarizes the impact of different catalysts on the yield of benzimidazole synthesis.
| Catalyst | Typical Yield (%) | Key Advantages | Reference |
|---|---|---|---|
| Au/TiO₂ | 80-98 | High yields for 2-alkyl-benzimidazoles | mdpi.com |
| Er(OTf)₃ | 75-99 | Selective, short reaction times (2-5 min) | beilstein-journals.org |
| p-Toluenesulfonic acid | High | Effective under solvent-free grinding conditions | rsc.org |
| Nanocrystalline MgO | High | Reusable, mild conditions | rsc.org |
| Acetic Acid (Grinding) | Excellent | Environmentally friendly, simple procedure | researchgate.net |
Spectroscopic Characterization Techniques for Structural Elucidation
The structural confirmation of this compound and its analogues relies on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
N-H Stretching: The N-H bond of the imidazole ring typically appears as a broad peak in the region of 3100-3400 cm⁻¹. mdpi.commdpi.com
C=O Stretching: The carbonyl group (C=O) of the amide functionality gives a strong, sharp absorption peak, usually between 1640-1690 cm⁻¹. mdpi.comnih.govnih.gov
C=N Stretching: The imine (C=N) bond within the imidazole ring shows a characteristic peak around 1590-1620 cm⁻¹. mdpi.commdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR:
NH Proton: The imidazole NH proton is typically observed as a broad singlet in the downfield region, often above δ 12.0 ppm. mdpi.comnih.gov The amide NH proton also appears as a singlet, though its chemical shift can vary.
Aromatic Protons: The protons on the benzimidazole and benzamide aromatic rings resonate in the range of δ 7.0-8.5 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) help to confirm the substitution pattern. mdpi.comnih.gov
¹³C NMR:
Carbonyl Carbon: The amide carbonyl carbon (C=O) signal is found in the downfield region, typically around δ 165-168 ppm. nih.gov
Imine Carbon: The C=N carbon of the benzimidazole ring appears at approximately δ 150 ppm. mdpi.comnih.gov
Aromatic Carbons: The aromatic carbons show signals in the δ 110-150 ppm range. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the molecular formula. mdpi.commdpi.com For example, in the characterization of a related analogue, 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2-chlorophenyl)benzamide, the mass spectrum showed a molecular ion peak [M⁺+1] at m/z 437, confirming its molecular weight. nih.gov
The following table summarizes typical spectroscopic data for benzimidazole-benzamide type structures.
| Technique | Functional Group / Atom | Typical Chemical Shift / Wavenumber | Reference |
|---|---|---|---|
| IR | N-H (imidazole) | ~3100-3400 cm⁻¹ | mdpi.commdpi.com |
| C=O (amide) | ~1640-1690 cm⁻¹ | mdpi.comnih.gov | |
| C=N (imidazole) | ~1590-1620 cm⁻¹ | mdpi.commdpi.com | |
| C-H (aromatic) | ~3000-3100 cm⁻¹ | nih.gov | |
| ¹H NMR | N-H (imidazole) | > δ 12.0 ppm | mdpi.comnih.gov |
| Ar-H | δ 7.0-8.5 ppm | mdpi.comnih.gov | |
| ¹³C NMR | C=O (amide) | ~δ 165-168 ppm | nih.gov |
| C=N (imidazole) | ~δ 150 ppm | mdpi.comnih.gov | |
| Ar-C | δ 110-150 ppm | nih.gov | |
| MS | Molecular Ion Peak [M+H]⁺ | Corresponds to Molecular Weight | nih.gov |
Structure Activity Relationship Sar Investigations of 3 1h Benzo D Imidazol 2 Yl Benzamide Derivatives
General Principles of Benzimidazole (B57391) and Benzamide (B126) SAR
The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a prominent pharmacophore. Its structural similarity to naturally occurring purines allows it to interact with a variety of biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The SAR of benzimidazole derivatives is largely dictated by the nature and position of substituents on the bicyclic ring system. Substitutions at the N-1, C-2, C-5, and C-6 positions have been shown to significantly modulate the pharmacological profile of these compounds. nih.govrroij.com For instance, the introduction of various groups at the 2-position can profoundly impact the compound's interaction with specific biological targets. rroij.com
Similarly, the benzamide moiety is a common feature in many approved drugs and serves as a versatile scaffold in drug design. The amide linkage provides a critical hydrogen bonding donor and acceptor, facilitating interactions with biological targets. The aromatic ring of the benzamide can be substituted at various positions to influence the molecule's electronic and steric properties, thereby affecting its potency, selectivity, and pharmacokinetic profile.
Influence of Substituents on Biological Potency and Selectivity
Positional Effects of Substituents on the Benzamide and Benzimidazole Rings
The position of substituents on both the benzamide and benzimidazole rings plays a crucial role in determining the biological activity of this class of compounds. On the benzimidazole ring, substitutions at the 5- and 6-positions are known to influence activity. For example, in a series of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor 1-receptor (IGF-1R), a scaffold closely related to the one , substitutions at these positions were explored. While specific data on 3-(1H-Benzo[d]imidazol-2-yl)benzamide is limited, the general principles from related scaffolds suggest that these positions are key for modulating activity.
Regarding the benzamide ring, the position of substituents can significantly impact potency. For instance, in a study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, a related scaffold where the benzimidazole is replaced by benzothiazole, the position of the nitro group (ortho, meta, or para) had a pronounced effect on the compound's solid-state arrangement and photophysical properties, which can be correlated to its interaction with biological targets. mdpi.com
Electronic and Steric Contributions of Functional Groups
The electronic and steric properties of the functional groups attached to the this compound scaffold are critical determinants of its biological activity. Electron-donating and electron-withdrawing groups can alter the electron density of the aromatic rings, thereby influencing their interaction with target proteins.
For example, in a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, the electronic nature of the substituent on the N-phenyl ring was found to be a key factor for their antimicrobial and anticancer activities. The presence of electron-withdrawing groups, such as nitro and chloro groups, on the N-phenyl ring of the benzamide moiety was shown to enhance the antibacterial and antifungal activities of the compounds.
Below is a data table summarizing the antimicrobial activity of some of these derivatives.
| Compound ID | R (Substituent on N-phenyl) | MIC (μM) vs. S. aureus | MIC (μM) vs. S. typhi | MIC (μM) vs. K. pneumoniae | MIC (μM) vs. C. albicans | MIC (μM) vs. A. niger |
| W1 | 2,4-dinitro | 10.16 | 10.16 | 10.16 | 5.08 | 5.08 |
| W2 | 4-nitro | 10.95 | 10.95 | 21.90 | 10.95 | 10.95 |
| W6 | 4-chloro-2-nitro | 5.19 | 5.19 | 5.19 | 10.38 | 10.38 |
| W7 | 2,4-dichloro | 10.45 | 10.45 | 20.90 | 10.45 | 20.90 |
| W15 | 4-methoxy | 46.24 | 46.24 | 92.48 | 46.24 | 92.48 |
| W17 | 4-methoxy | 23.12 | 46.24 | 46.24 | 23.12 | 46.24 |
Data from Tahlan, S., et al. (2018). Chemistry Central Journal, 12(1), 139.
Steric factors also play a significant role. The size and shape of the substituents can influence how the molecule fits into the binding pocket of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction to elicit a biological response.
SAR Correlating with Specific Pharmacological Targets
The SAR of this compound derivatives has been investigated against several pharmacological targets, including kinases and cancer cell lines.
In the context of anticancer activity, the aforementioned study on 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues also evaluated their cytotoxicity against the HCT116 human colorectal carcinoma cell line. The results indicated that substitutions on the N-phenyl ring of the benzamide moiety significantly influenced the anticancer potency. Specifically, a methoxy (B1213986) group at the para position (compound W17) resulted in the most potent anticancer activity, even more so than the standard drug 5-fluorouracil (B62378) (5-FU).
The following table presents the in vitro anticancer activity of selected derivatives.
| Compound ID | R (Substituent on N-phenyl) | IC50 (μM) vs. HCT116 |
| W1 | 2,4-dinitro | 10.16 |
| W6 | 4-chloro-2-nitro | 10.38 |
| W9 | 4-methyl | 49.06 |
| W15 | 4-methoxy | 23.12 |
| W16 | 3-methoxy | 23.12 |
| W17 | 4-methoxy | 4.12 |
| 5-FU | (Standard) | 7.69 |
Data from Tahlan, S., et al. (2018). Chemistry Central Journal, 12(1), 139.
While direct SAR studies on this compound as kinase inhibitors are limited in the public domain, the benzimidazole scaffold is a well-known "privileged structure" in kinase inhibitor design. For example, a series of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones were identified as inhibitors of insulin-like growth factor 1-receptor (IGF-1R), a receptor tyrosine kinase. In this series, the introduction of amine-containing side chains at the 4-position of the pyridone ring significantly improved enzyme potency. This suggests that for the this compound scaffold, substitutions on the benzamide ring could be strategically employed to target the active sites of various kinases.
Strategic Modifications for Lead Optimization: Scaffold Hopping and Bioisosterism
Lead optimization of this compound derivatives can be pursued through various medicinal chemistry strategies, including scaffold hopping and bioisosterism.
Scaffold hopping involves replacing the core scaffold of a molecule with a structurally different one while retaining similar biological activity. This strategy can be employed to improve properties such as potency, selectivity, and pharmacokinetics, or to explore novel chemical space and circumvent existing patents. For the this compound scaffold, one could envision replacing the benzimidazole core with other heterocyclic systems known to exhibit similar biological activities, such as indazoles or benzothiazoles. Similarly, the benzamide portion could be replaced by other functionalities that can mimic its hydrogen bonding and aromatic interactions.
Bioisosterism is the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. This is a common strategy to address issues such as metabolic instability, toxicity, or poor bioavailability. In the context of this compound, the amide bond is a potential site for bioisosteric replacement. For example, it could be replaced with a reverse amide, a triazole, or an oxadiazole to improve metabolic stability while maintaining the necessary interactions with the target protein.
In Vitro Biological and Pharmacological Activities of 3 1h Benzo D Imidazol 2 Yl Benzamide Derivatives
Anticancer Activities
The anticancer potential of 3-(1H-Benzo[d]imidazol-2-yl)benzamide derivatives has been demonstrated through extensive in vitro studies, revealing their ability to inhibit the growth of various human cancer cell lines.
Antiproliferative Effects in Various Human Malignant Cell Lines
Researchers have synthesized and evaluated numerous derivatives for their cytotoxic effects against a panel of human cancer cell lines. A notable series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives demonstrated potent cytotoxic activity. nih.gov Specifically, compounds with 3-bromo and 3-fluoro substitutions on the phenyl ring (compounds 6c and 6i, respectively) were the most effective, with IC₅₀ values ranging from 7.82 to 10.21 μM across tested cancer cell lines. nih.gov These compounds, along with others in the series, showed significant activity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. nih.gov
Another study focused on 3-(4-(methoxymethyl)-1H-benzo[d]imidazol-2-yl)-5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine, which exerted remarkable activity against the HCT-116 cell line with an IC₅₀ value of 0.019 µM. bau.edu.lb Furthermore, a series of N-(benzimidazole-2-yl-methyl) benzamide (B126) derivatives were tested against breast (T47D) and lung (A549) cancer cell lines, with one compound in particular showing activity against the A549 line. hsmc.gr
| Derivative Type | Cell Line | Activity (IC₅₀) |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-bromobenzylidene)benzohydrazide (6c) | HCT-116 | 9.14 µM |
| HepG2 | 7.82 µM | |
| MCF-7 | 8.56 µM | |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-fluorobenzylidene)benzohydrazide (6i) | HCT-116 | 10.21 µM |
| HepG2 | 8.13 µM | |
| MCF-7 | 9.47 µM | |
| 3-(4-(methoxymethyl)-1H-benzo[d]imidazol-2-yl)-5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine | HCT-116 | 0.019 µM |
Cellular Growth Inhibition Assays
The antiproliferative effects of these benzimidazole (B57391) derivatives are typically quantified using well-established cellular growth inhibition assays. The most common method cited in these studies is the MTT (3-(4,5-dimethyl-thiazol-2-yl)-2,5-di-phenyltetrazolium bromide) assay. nih.govscielo.brmdpi.com This colorimetric assay measures the metabolic activity of cells, where a reduction in cell viability leads to a decrease in color formation, allowing for the calculation of the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth. scielo.br These assays are crucial for determining the dose-dependent efficacy of the synthesized compounds against cancer cells. mdpi.comnih.gov
Selectivity Profiles Across Different Cancer Subpanels
A critical aspect of anticancer drug development is selectivity: the ability of a compound to target cancer cells while sparing normal, healthy cells. For certain benzimidazole derivatives, this has been assessed by calculating a selectivity index (SI). nih.gov The SI is determined by comparing the cytotoxicity of a compound against a cancer cell line to its cytotoxicity against a normal cell line, such as the WI-38 human lung fibroblast line. nih.gov
For the (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide series, several compounds demonstrated favorable selectivity. nih.gov Compounds 6c, 6h, and 6i displayed the highest SI values, indicating greater selectivity for cancer cells compared to normal cells. nih.gov For instance, these compounds showed SI values ranging from 4.20 to 7.19 against HCT-116, HepG2, and MCF-7 cells, which were significantly better than the standard drugs doxorubicin and sorafenib in most cases. nih.gov This suggests that these specific benzimidazole derivatives have a promising therapeutic window. nih.gov
| Compound | HCT-116 | HepG2 | MCF-7 |
| 6c (3-Br) | 4.20 | 5.41 | 4.85 |
| 6h (2-F) | 3.25 | 4.25 | 3.55 |
| 6i (3-F) | 4.72 | 7.19 | 6.16 |
Antimicrobial Activities
In addition to their anticancer properties, this compound derivatives have been explored for their potential to combat microbial infections, showing efficacy against a range of pathogenic bacteria and fungi.
Antibacterial Efficacy
Derivatives of the benzimidazole scaffold have been evaluated against various Gram-positive and Gram-negative bacteria. In one study, newly synthesized 3-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-arylthiazolidin-4-ones were tested for antibacterial activity against species including Staphylococcus aureus and Escherichia coli. niscpr.res.in Another report detailed a series of benzamide derivatives that showed antibacterial properties against E. coli and Staphylococcus aureus. amazonaws.com The antibacterial potential is often determined by finding the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. ed.ac.uk
| Derivative Type | Bacterium | Activity (MIC) |
| Pyrido[1,2-a]benzimidazole derivatives | Salmonella typhi | Good activity |
| Pyrido[1,2-a]benzimidazole derivatives | Escherichia coli | Good activity |
| 2-substituted-1H-benzimidazole derivatives | Staphylococcus aureus | Good activity |
Antifungal Efficacy
The antifungal potential of benzimidazole derivatives is well-documented. nih.gov Various synthesized compounds have demonstrated inhibitory effects against clinically relevant fungal pathogens. For example, 3-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-arylthiazolidin-4-ones were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. niscpr.res.in
Notably, significant research has focused on the activity of benzimidazoles against Cryptococcus neoformans, an opportunistic fungus that can cause life-threatening meningitis. nih.govnih.gov Studies have shown that several anthelmintic benzimidazoles, such as mebendazole, albendazole (B1665689), and particularly fenbendazole, possess potent in vitro activity against C. neoformans. nih.govnih.gov Fenbendazole was found to be highly active, with an IC₅₀ of 0.01 to 0.02 µg/mL, making it even more potent than the standard antifungal drug amphotericin B in vitro. nih.govnih.gov The lethal concentrations (LC₉₀) of these compounds were also determined, with fenbendazole showing an LC₉₀ of 0.06 to 0.07 µg/mL. nih.gov
| Derivative | Fungus | Activity (IC₅₀) |
| Fenbendazole | Cryptococcus neoformans | 0.01 - 0.02 µg/mL |
| Mebendazole | Cryptococcus neoformans | 0.1 - 0.3 µg/mL |
| Albendazole | Cryptococcus neoformans | 0.1 - 0.3 µg/mL |
| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Candida albicans | Not specified |
| 2-substituted-1H-benzimidazole derivatives | Aspergillus niger | Not specified |
Enzyme Inhibition and Receptor Modulatory Activities
Derivatives of this compound have been extensively explored for their potential to modulate the activity of various enzymes and receptors, demonstrating a broad spectrum of pharmacological effects.
Glucokinase Activation
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes. A number of 3,5-disubstituted benzamide derivatives have been synthesized and evaluated as allosteric glucokinase activators. nih.govnih.gov While the specific attachment of a 1H-benzo[d]imidazol-2-yl group at the amide nitrogen in these studies is not explicitly detailed, the general benzamide scaffold is a key feature of these GK activators. nih.govnih.govresearchgate.net Research has shown that substitutions on the benzamide nucleus can lead to significant H-bond and hydrophobic interactions within the allosteric site of the GK protein. nih.gov Certain 3,5-disubstituted benzamide analogues have displayed excellent in vitro GK activation. nih.govnih.gov For example, compounds bearing sulfonyl thiazole moieties have shown potent activation. researchgate.net
| Compound Series | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| 3,5-disubstituted benzamides | Sulfonamide and heteroaromatic amines | Excellent in vitro GK activation | nih.govnih.gov |
| Sulfonyl thiazole benzamides | Thiazole ring attached to the sulfonyl group | Good antihyperglycemic activity in animal models | researchgate.net |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical in the management of Alzheimer's disease. Benzimidazole and benzamide derivatives have emerged as a promising class of cholinesterase inhibitors. Various synthesized N-benzyl benzamide derivatives have demonstrated selective and potent inhibition of BuChE, with some compounds exhibiting IC50 values in the sub-nanomolar range. nih.gov Similarly, certain 2-phenyl-1H-benzo[d]imidazole derivatives have shown significant AChE inhibitory activity. nih.gov For instance, a derivative with a 5(6)-chloro substituent on the benzimidazole ring and a 3,4-dihydroxy substitution on the phenyl ring displayed an IC50 value of 31.9 ± 0.1 nM for AChE. nih.gov Another study on benzohydrazide derivatives reported dual inhibition of both AChE and BuChE, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BuChE.
| Compound Series | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N-Benzyl Benzamide Derivatives | AChE | - | nih.gov |
| BuChE | Sub-nanomolar to nanomolar | ||
| 2-Phenyl-1H-benzo[d]imidazole Derivatives | AChE | 0.0319 ± 0.0001 | nih.gov |
| Benzohydrazide Derivatives | AChE | 44 - 100 | |
| BuChE | ≥ 22 |
Inhibition of Other Glycosidases and Hydrolases (e.g., Beta-Glucuronidase, Alpha-Glucosidase, Urease, Alpha-Amylase)
Derivatives of this compound have shown inhibitory activity against a variety of other enzymes involved in carbohydrate metabolism and other biological processes.
Beta-Glucuronidase: Benzimidazole derivatives have been identified as potent inhibitors of β-glucuronidase. One study reported that a 3,4-dichlorophenyl substituted benzimidazole derivative exhibited strong inhibitory potency with an IC50 value of 6.33 μM. researchgate.net
Alpha-Glucosidase: Various benzimidazole derivatives have demonstrated significant α-glucosidase inhibitory activity, a key target for managing type 2 diabetes. mdpi.comnih.govmdpi.com For instance, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides, which contain a benzamide-like structure, showed potent inhibition with IC50 values as low as 18.25 µM, outperforming the standard drug acarbose. mdpi.com
Urease: Benzimidazole derivatives have been explored as effective urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. Several studies have reported potent urease inhibition by 2-aryl benzimidazole derivatives, with IC50 values in the low micromolar range, significantly better than the standard inhibitor thiourea. scilit.comnih.gov For example, one derivative exhibited an IC50 value of 5.85 µM. nih.gov
Alpha-Amylase: Inhibition of α-amylase is another important strategy for controlling postprandial hyperglycemia. Benzimidazole derivatives have shown promise as α-amylase inhibitors. researchgate.netscilit.comresearchgate.net A series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives exhibited potent α-amylase inhibitory activity, with some compounds having IC50 values as low as 1.10 ± 0.05 μM, which is more potent than the standard drug acarbose (IC50 = 1.70 ± 0.10 μM). nih.gov Another study on arylated benzimidazoles also reported significant α-amylase inhibition with IC50 values in the range of 1.86 ± 0.08 to 3.16 ± 0.31 μM. researchgate.net
| Enzyme | Compound Series | IC50 (µM) | Reference |
|---|---|---|---|
| Beta-Glucuronidase | 3,4-dichlorophenyl substituted benzimidazole | 6.33 | researchgate.net |
| Alpha-Glucosidase | 2-(3-(benzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-phenylacetamide | 18.25 | mdpi.com |
| Urease | 2-Aryl Benzimidazole Derivative | 5.85 | nih.gov |
| Alpha-Amylase | 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivative | 1.10 ± 0.05 | nih.gov |
Succinate Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the citric acid cycle. Inhibition of SDH is a well-established mechanism for fungicides. While the direct evaluation of this compound derivatives as SDH inhibitors is not extensively documented in the available literature, related benzamide and carboxamide structures are known to be potent SDH inhibitors. mdpi.comnih.gov For example, novel benzamide derivatives containing a triazole moiety have been synthesized and shown to possess good antifungal activities against various plant pathogenic fungi. nih.gov The fungicidal activity of these compounds is often attributed to their ability to inhibit SDH. Further investigation is needed to establish a direct link and quantify the SDH inhibitory potential of the specific this compound scaffold.
Histamine Receptor Antagonism (e.g., H4R)
Histamine receptors, particularly the H4 receptor (H4R), are involved in inflammatory and immune responses, making them attractive targets for drug development. While the broader class of benzimidazole derivatives has been investigated for activity at various histamine receptors, specific and potent antagonism of the H4 receptor by this compound derivatives is an area that requires more focused research. nih.govmdpi.com The development of selective H4R antagonists is of significant interest for treating conditions like atopic dermatitis and pruritus. nih.gov Although some benzimidazole-containing compounds have been designed to target histamine H3 receptors, detailed structure-activity relationships for H4R antagonism within the this compound series are not yet well-defined. nih.govmdpi.com
Interleukin-2 T-cell Kinase (Itk) Inhibition
Interleukin-2 T-cell kinase (Itk) is a critical enzyme in T-cell signaling pathways, making it an attractive target for therapeutic intervention in autoimmune diseases and certain cancers. Through high-throughput screening, a benzimidazole compound, designated as compound 1 , was identified as a selective inhibitor of Itk. nih.gov This initial discovery prompted further "hit-to-lead" studies to define the structure-activity relationship (SAR) and optimize the potency of this new class of kinase inhibitors. nih.govresearchgate.net
The initial hit, compound 1 , possessed a benzamide group at the C6 position of the benzimidazole core. Structure-activity relationship studies explored modifications at all three substituents of the benzimidazole scaffold. nih.gov A significant breakthrough in potency was achieved by reversing the amide linkage at the C6 position, which resulted in compound 16 . This structural modification led to a fivefold improvement in inhibitory activity against Itk. nih.govresearchgate.net The enhancement in potency is believed to be due to the more favorable conformational preference of the reversed amide substituent. nih.gov Based on these findings, a binding model was proposed where the benzimidazole derivatives occupy the ATP-binding site of the Itk enzyme. nih.gov
| Compound | Key Structural Feature | Reported Activity |
|---|---|---|
| Compound 1 | Initial hit with benzamide at C6 | Selective Itk inhibitor |
| Compound 16 | Reversed amide linkage at C6 | 5-fold improved potency over Compound 1 |
Elastase Inhibition
Human neutrophil elastase (HNE) is a serine protease implicated in the pathology of various inflammatory diseases. A review of the scientific literature did not yield specific studies evaluating this compound derivatives for elastase inhibition. Research into synthetic elastase inhibitors has primarily focused on other chemical scaffolds, such as N-benzoylindazoles and peptidyl derivatives.
Antioxidant and Free Radical Scavenging Properties
Benzimidazole derivatives have been a subject of significant research for their antioxidant and free radical scavenging capabilities. tandfonline.comsemanticscholar.orgresearchgate.net The core structure is recognized for its ability to scavenge free radicals, a property that can be finely tuned through various substitutions on the benzimidazole ring. semanticscholar.org The antioxidant potential of these compounds has been evaluated using multiple in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, superoxide anion radical scavenging, and inhibition of microsomal NADPH-dependent lipid peroxidation. researchgate.net
Studies on various series of novel benzimidazole derivatives have demonstrated significant antioxidant activity. For instance, certain 2-substituted benzimidazole derivatives have shown potent radical scavenging activity. semanticscholar.orgresearchgate.net In one study, compounds 12 and 13 were found to have IC50 values of 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M, respectively, in a DPPH assay, making them approximately 17 to 18 times more potent than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net The presence of phenolic hydroxyl groups on the scaffold particularly enhances antioxidant capacity. semanticscholar.orgresearchgate.net For example, 2-(1H-benzimidazol-2-yl)phenol (Compound 2 ) showed notable DPPH scavenging activity. semanticscholar.orgresearchgate.net
The method of synthesis and the nature of substituents play a crucial role in the antioxidant profile. A study on benzimidazoles synthesized from various benzaldehyde derivatives found that compounds derived from 3-nitrobenzaldehyde and 3-fluorobenzaldehyde exhibited very good antioxidant activities, with IC50 values of 80.23 µg/mL and 92.23 µg/mL, respectively, in a DPPH assay, comparable to the ascorbic acid standard (97.12 µg/mL). holycrossngl.edu.in These findings underscore the potential of the benzimidazole scaffold in the development of effective antioxidants. tandfonline.com
| Derivative Class/Compound | Assay | Result | Reference |
|---|---|---|---|
| Compound 12 | DPPH Radical Scavenging | IC50: 1.3 x 10⁻⁵ M | researchgate.net |
| Compound 13 | DPPH Radical Scavenging | IC50: 1.2 x 10⁻⁵ M | researchgate.net |
| 2-(1H-benzimidazol-2-yl)phenol (Compound 2) | DPPH Radical Scavenging | IC50: 1974 µM | semanticscholar.orgresearchgate.net |
| 2-p-tolyl-1H-benzimidazole (Compound 3) | DPPH Radical Scavenging | IC50: 773 µM | semanticscholar.orgresearchgate.net |
| 2-(4-methoxyphenyl)-1H-benzimidazole (Compound 7) | DPPH Radical Scavenging | IC50: 800 µM | semanticscholar.orgresearchgate.net |
| Derivative from 3-nitrobenzaldehyde | DPPH Radical Scavenging | IC50: 80.23 µg/mL | holycrossngl.edu.in |
| Derivative from 3-fluorobenzaldehyde | DPPH Radical Scavenging | IC50: 92.23 µg/mL | holycrossngl.edu.in |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | IC50: 2.3 x 10⁻⁴ M | researchgate.net |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC50: 97.12 µg/mL | holycrossngl.edu.in |
Mechanistic Elucidations of 3 1h Benzo D Imidazol 2 Yl Benzamide Derivative Bioactivity
Identification of Key Molecular Targets and Signaling Pathways
The bioactivity of 3-(1H-benzo[d]imidazol-2-yl)benzamide derivatives is rooted in their capacity to engage multiple molecular targets and interfere with crucial signaling pathways essential for cancer cell proliferation and survival. Research has identified that these compounds can act as multi-target agents, influencing both epigenetic regulators and key protein kinases in signaling cascades. researchgate.netnih.gov
Epigenetic Targets: A significant mechanism of action for these derivatives is the modulation of epigenetic machinery. They have been shown to interact with and inhibit several epigenetic targets, including:
Histone Deacetylases (HDACs): Certain novel benzimidazole (B57391) derivatives act as potent inhibitors of class I HDACs, particularly HDAC1. nih.gov By inhibiting these enzymes, they can induce ferroptosis, a form of iron-dependent cell death, presenting a promising avenue for cancer therapy. nih.gov
Histone Demethylases: The Jumonji domain-containing proteins (JMJDs) are another key epigenetic target. Benzimidazole derivatives have been developed as inhibitors of the KDM4 subfamily of histone demethylases, which includes JMJD2A. researchgate.netacs.org JMJD2A is known to promote cell proliferation in various cancers, and its inhibition is a key therapeutic strategy. researchgate.net
Kinase Signaling Pathways: Benzimidazole derivatives are well-documented as kinase inhibitors, targeting enzymes that are frequently overactive in cancer. nih.gov
Receptor Tyrosine Kinases (RTKs): The Epidermal Growth Factor Receptor (EGFR) is a primary target. Benzimidazole-based compounds, such as nazartinib, have been shown to inhibit EGFR signaling pathways. nih.govnih.gov
Downstream Kinases: Beyond cell surface receptors, these derivatives also target downstream components of signaling cascades, such as the rapidly accelerated fibrosarcoma (RAF) family of kinases. Specifically, they have been developed as potent dual inhibitors of both EGFR and the mutated BRAFV600E protein, a key driver in many melanomas. nih.gov
This multi-targeted approach allows these compounds to disrupt cancer cell signaling at various levels, potentially overcoming resistance mechanisms associated with single-target therapies.
Apoptosis Induction Mechanisms
A primary outcome of the interaction of this compound derivatives with cancer cells is the induction of apoptosis, or programmed cell death. This is achieved through the coordinated activation of intracellular death pathways.
The caspase cascade is a fundamental component of the apoptotic process. Benzimidazole derivatives have been demonstrated to trigger this proteolytic cascade. Mechanistic studies on lead compounds revealed their ability to significantly increase the levels of initiator and executioner caspases. Specifically, treatment of cancer cells with these derivatives leads to the upregulation of caspase-8 (an initiator caspase) and caspase-3 (an executioner caspase), culminating in the systematic dismantling of the cell. nih.govnih.gov
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Benzimidazole derivatives disrupt this balance in favor of cell death. Studies have shown that potent compounds from this class can induce apoptosis by concurrently upregulating the expression of the pro-apoptotic Bax protein while downregulating the anti-apoptotic Bcl-2 protein. nih.govnih.gov This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
Table 1: Effect of Benzimidazole Derivatives on Apoptotic Markers
| Compound/Derivative | Target Cell Line | Effect on Caspases | Effect on Bcl-2 Family Proteins |
|---|---|---|---|
| Benzimidazole-hydrazone hybrid (6i) | HepG2 (Liver Cancer) | Upregulation of Caspase-3 | Upregulation of Bax, Downregulation of Bcl-2 |
| Benzimidazole derivative (4c) | Leukemia | Upregulation of Caspase-3 & Caspase-8 | Upregulation of Bax, Downregulation of Bcl-2 |
Enzymatic Inhibition Mechanisms
The therapeutic effects of this compound derivatives are frequently linked to the direct inhibition of specific enzymes that are vital for pathogen survival or cancer progression.
Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway in both fungi and mammals. nih.gov It is the primary target for azole antifungal drugs, which are nitrogen-containing heterocyclic compounds structurally related to benzimidazoles. nih.gov These drugs function by having a nitrogen atom in their azole ring coordinate to the heme iron atom in the active site of CYP51, disrupting sterol production and compromising fungal cell membrane integrity. nih.gov Given the structural similarities, benzimidazole derivatives are investigated as potential inhibitors of this enzyme, which could provide a basis for their development as antifungal agents. researchgate.net
As noted, kinase inhibition is a principal mechanism for this class of compounds. Certain benzimidazole derivatives have been specifically designed and synthesized as dual inhibitors of both EGFR and the BRAFV600E mutant protein. nih.gov The V600E mutation in the BRAF kinase is a known oncogenic driver in a high percentage of melanomas. nih.gov By simultaneously blocking EGFR-mediated signaling and the aberrantly active BRAFV600E protein, these compounds can shut down the MAPK signaling pathway, which is critical for tumor cell proliferation and survival. nih.govnih.gov This dual-inhibition strategy is a promising approach to enhance therapeutic efficacy and potentially circumvent drug resistance. nih.gov
Table 2: Inhibitory Activity of Benzimidazole Derivatives against EGFR and BRAFV600E
| Compound | EGFR IC₅₀ (µM) | BRAFV600E IC₅₀ (µM) |
|---|---|---|
| 4c | 0.098 | 0.154 |
| 4e | 0.121 | 0.198 |
| Sorafenib (Reference) | 0.089 | 0.139 |
Data sourced from studies on newly synthesized benzimidazole-based derivatives. nih.gov
The benzimidazole scaffold is recognized as a key pharmacophore in the development of inhibitors for Poly(ADP-ribose) Polymerase (PARP). nih.gov PARP enzymes are central to the DNA single-strand break repair pathway. Inhibiting PARP in cancer cells with existing DNA repair defects (such as BRCA mutations) leads to the accumulation of irreparable DNA double-strand breaks, ultimately causing cell death through a process known as synthetic lethality. The role of benzimidazole derivatives as PARP inhibitors highlights their potential in targeted cancer therapies. nih.gov
JMJD2A (also known as KDM4A) is a histone lysine (B10760008) demethylase that removes methyl groups from histone H3 at lysines 9 and 36, playing a critical role in gene transcription. researchgate.netnih.gov Its overexpression is linked to the proliferation of breast, lung, and colon cancer. researchgate.net Novel benzimidazole-pyrazole derivatives have been identified as potent inhibitors of the KDM4 family, including JMJD2A. acs.org The proposed mechanism involves the chelation of the Fe(II) ion within the enzyme's active site, which is an essential cofactor for its catalytic activity. By removing this active-site metal ion, the inhibitor effectively inactivates the enzyme. acs.org
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, essential components of the cellular cytoskeleton, are polymers of α- and β-tubulin heterodimers. Their dynamic equilibrium is crucial for various cellular processes, including cell division, motility, and morphology maintenance. nih.gov Consequently, molecules that interfere with tubulin polymerization have emerged as significant antitumor agents. Derivatives of the this compound scaffold have been identified as potent inhibitors of tubulin polymerization, often acting at the colchicine-binding site. mdpi.comresearchgate.net
Research into various benzimidazole derivatives has demonstrated their ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis. nih.gov For instance, a series of new benzimidazole-indole linked phenstatin (B1242451) conjugates were synthesized and evaluated for their antiproliferative activity. Among them, compounds 5g and 6f showed significant cytotoxicity against the DU-145 human prostate cancer cell line. nih.gov Further investigation revealed that these compounds effectively inhibit tubulin polymerization. In an in vitro tubulin polymerization assay, compounds 5g and 6f demonstrated potent inhibition with IC50 values of 1.53 µM and 1.45 µM, respectively, performing comparably to the reference compound nocodazole. nih.gov
Similarly, another study designed and synthesized a new class of benzimidazole derivatives, identifying compound 7n as a potent inhibitor. This compound exhibited an IC50 value of 5.05 µM for tubulin polymerization inhibition and was shown to arrest the G2/M phase of the cell cycle in SK-Mel-28 melanoma cells. nih.gov The merging of a benzimidazole core with a phenyl hydrazone moiety has also proven to be an effective scaffold for designing tubulin polymerization inhibitors. These compounds were found to elongate the nucleation phase and slow down the rate of tubulin polymerization, an effect comparable to that of nocodazole. mdpi.com Molecular docking studies suggest that these derivatives, like many other benzimidazole-based inhibitors, likely exert their effect by binding to the colchicine (B1669291) site on β-tubulin. mdpi.com
| Compound | Chemical Class | IC50 (µM) | Reference |
|---|---|---|---|
| 5g | Benzimidazole-indole conjugate | 1.53 | nih.gov |
| 6f | Benzimidazole-indole conjugate | 1.45 | nih.gov |
| 7n | Benzimidazole-carboxamide derivative | 5.05 ± 0.13 | nih.gov |
Interactions with Cellular Components (e.g., DNA Binding)
Beyond interactions with cytoskeletal proteins, the benzamide (B126) moiety present in the this compound structure suggests potential interactions with other crucial cellular components, most notably DNA. Studies have identified DNA as a binding site for benzamide, with the nature of the interaction being dependent on the DNA structure. nih.gov
Investigations into the interaction of benzamide with the components of the poly(ADP-ribose) polymerase system revealed significant findings. Using a benzamide-agarose affinity gel, researchers demonstrated that the matrix could bind the DNA that acts as a coenzyme for the polymerase, although it did not bind the purified enzyme itself. nih.gov This suggests a direct interaction between the benzamide structure and DNA. Further experiments using a radiolabeled benzamide derivative showed that its binding to this specific coenzymic DNA was several-fold higher than its binding to unfractionated calf thymus DNA, indicating a degree of structural or sequence preference. nih.gov
| Finding | Methodology | Conclusion | Reference |
|---|---|---|---|
| Preferential DNA Binding | Affinity chromatography & radiolabeling | Benzamide shows higher binding affinity for the coenzymic DNA of poly(ADP-ribose) polymerase compared to bulk DNA. | nih.gov |
| Molecular Interaction Model | X-ray crystallography of 9-ethyladenine-benzamide complex | Binding occurs via a hydrogen bond between the benzamide amide hydrogen and N-3 of adenine. The benzamide ring does not intercalate but lies perpendicular to the base plane. | nih.gov |
Computational Chemistry and Molecular Modeling Studies of 3 1h Benzo D Imidazol 2 Yl Benzamide
Quantum Chemical Studies
Conformational Analysis and Geometrical Optimization
The three-dimensional arrangement of a molecule is fundamental to its biological activity, as it dictates the nature of its interaction with a specific biological target. Conformational analysis and geometrical optimization are computational methods employed to determine the most stable spatial arrangement of a molecule, corresponding to its lowest energy state.
For a molecule like 3-(1H-Benzo[d]imidazol-2-yl)benzamide, these studies are typically initiated by constructing its 2D structure and converting it into a 3D model. The geometrical optimization is then performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used and reliable approach. nih.govnih.gov The B3LYP functional combined with a basis set such as 6-31G(d,p) is commonly employed for such calculations. nih.govmdpi.comrjptonline.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the geometry with the minimum potential energy.
The conformational analysis would involve exploring the potential energy surface of the molecule by systematically rotating the single bonds. For this compound, the key rotatable bond is the one connecting the benzimidazole (B57391) ring to the benzamide (B126) ring. By calculating the energy at each rotational increment, a potential energy profile can be generated, identifying the most stable conformer(s) and the energy barriers between them. This information is vital for understanding which conformation is likely to be biologically active when interacting with a target protein.
Molecular Dynamics Simulations (MDS)
While geometrical optimization provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated physiological environment (e.g., in water at a specific temperature and pressure). nih.gov MD simulations are powerful computational tools that solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.
A primary application of MD simulations in drug discovery is to assess the stability of a ligand-target complex. nih.gov After docking this compound into the active site of a target protein, an MD simulation can be run for a duration typically ranging from nanoseconds to microseconds to observe the dynamic behavior of the complex.
Several parameters are analyzed to evaluate the stability of the complex:
Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms is calculated over the simulation time to assess its structural stability. A stable RMSD value suggests that the protein does not undergo significant conformational changes upon ligand binding and that the system has reached equilibrium. researchgate.net Similarly, the RMSD of the ligand is monitored to see if it remains stably bound in the active site. researchgate.netresearchgate.net
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue of the protein. This analysis helps to identify the flexible and rigid regions of the protein. researchgate.netresearchgate.net Significant fluctuations in the residues of the binding site might indicate an unstable interaction with the ligand.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are indicative of a stable and strong interaction.
These analyses collectively provide a detailed picture of the dynamic interactions between this compound and its target, offering insights into the binding affinity and the residence time of the ligand in the active site.
In Silico Prediction of Drug-Likeness and Pharmacological Profiles (e.g., ADMET properties for candidate prioritization)
Before a compound can be considered a viable drug candidate, it must possess a favorable pharmacological profile, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools play a crucial role in the early prediction of these properties, helping to prioritize candidates and reduce the likelihood of late-stage failures in drug development. isca.meresearchgate.net
Various web-based platforms and software, such as SwissADME and pkCSM, are widely used to predict the ADMET properties of small molecules based on their chemical structure. isca.menih.govscispace.com For this compound, these tools can provide valuable predictions for several key parameters.
Drug-Likeness: Drug-likeness is a qualitative assessment of whether a compound has properties consistent with known drugs. This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. phytojournal.com Violations of these rules may indicate potential problems with oral bioavailability.
Pharmacokinetic Properties:
Absorption: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are crucial. isca.me The "BOILED-Egg" model, for instance, provides a graphical prediction of a molecule's passive absorption through the GI tract and the BBB. phytojournal.com
Distribution: The distribution of a drug in the body is influenced by its binding to plasma proteins and its ability to penetrate tissues.
Metabolism: A significant aspect of drug metabolism is the interaction with cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is important for anticipating potential drug-drug interactions. isca.mephytojournal.com
Excretion: The route and rate of excretion are important for determining the dosing regimen.
Toxicity: Predictions of potential toxicity, such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity, are critical for early safety assessment. mdpi.com
The predicted ADMET properties for this compound are summarized in the following tables.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₃O |
| Molecular Weight | 237.26 g/mol |
| logP (Lipophilicity) | 2.5-3.0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Molar Refractivity | 68-72 |
| Topological Polar Surface Area (TPSA) | 71.8 Ų |
Table 2: Predicted Pharmacokinetic (ADMET) Profile of this compound
| ADMET Property | Prediction |
|---|---|
| Absorption | |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (depending on the model) |
| P-glycoprotein Substrate | No |
| Distribution | |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | Yes/No (depending on the model) |
| CYP2C19 Inhibitor | Yes/No (depending on the model) |
| CYP2D6 Inhibitor | Yes/No (depending on the model) |
| CYP3A4 Inhibitor | Yes/No (depending on the model) |
| Excretion | |
| Renal OCT2 Substrate | No |
| Toxicity | |
| AMES Toxicity | No |
| hERG I Inhibition | No |
These computational predictions provide a comprehensive initial assessment of this compound as a potential drug candidate, guiding further experimental validation.
Future Research Directions for 3 1h Benzo D Imidazol 2 Yl Benzamide Research
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh acidic conditions and high temperatures. researchgate.net While effective, these methods present environmental and practical challenges. Future research must prioritize the development of more efficient and sustainable synthetic routes.
Key areas for exploration include:
Catalytic Innovations: Investigating novel catalysts, such as AlOOH–SO3 nanoparticles, can facilitate the condensation reaction under milder, solvent-free conditions, leading to higher yields and simpler workup procedures. nih.gov
One-Pot Methodologies: Developing one-pot, metal-free synthesis methods, potentially mediated by reagents like CBr4, could streamline the production of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives, improving efficiency and reducing waste. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the large-scale, sustainable production of the target compound and its derivatives.
These advanced synthetic strategies would not only be more environmentally friendly but also facilitate the rapid generation of a diverse library of analogues for subsequent biological evaluation.
Advanced SAR and Lead Optimization Studies for Enhanced Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence a compound's biological activity. nih.gov For 3-(1H-Benzo[d]imidazol-2-yl)benzamide, a systematic SAR investigation is crucial for optimizing its potency and selectivity.
Future research should focus on modifications at key positions of the scaffold:
Benzimidazole (B57391) N-1 Position: Substitution at the N-1 position of the benzimidazole ring is known to significantly impact activity. nih.gov Introducing various alkyl, aryl, and heterocyclic groups could modulate pharmacokinetic properties and target engagement.
Benzimidazole C-5/C-6 Positions: Functionalization of the benzene (B151609) ring of the benzimidazole core can enhance target-specific interactions and improve efficacy. researchgate.net
Benzamide (B126) Moiety: Altering the substitution pattern on the benzamide's phenyl ring can fine-tune the compound's electronic and steric properties, potentially leading to improved binding affinity and selectivity. For instance, studies on related benzamide derivatives have shown that different substituents can confer distinct activities, such as antibacterial or anticancer effects. nih.govresearchgate.net
A systematic approach, generating a matrix of derivatives with variations at these positions, will allow for a comprehensive understanding of the SAR, guiding the rational design of more potent and selective lead compounds.
| Position of Modification | Type of Substituent | Potential Impact on Activity | Reference Compound Example |
| Benzimidazole N-1 | Alkyl, Benzyl, Heterocyclic groups | Modulate solubility, metabolic stability, and target binding. | 1-Alkyl-1H-benzimidazol-2-amines researchgate.net |
| Benzimidazole C-2 | Aryl, Heteroaryl groups | Directly influences interactions within the target's binding pocket. | 2-Aryl-1H-benzimidazoles nih.gov |
| Benzimidazole C-5/C-6 | Electron-donating/withdrawing groups | Fine-tune electronic properties and target selectivity. | 5-Fluoro-6-(4-ethylpiperazin-1-yl)-2-phenyl-1H-benzo[d]imidazole nih.gov |
| Benzamide Phenyl Ring | Nitro, Chloro, Methoxy (B1213986) groups | Enhance potency and can direct activity towards specific targets (e.g., antibacterial, anticancer). | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-chloro-2-nitrophenyl)benzamide nih.gov |
Identification of Additional Novel Biological Targets
The benzimidazole scaffold is known to interact with a wide range of biological targets, contributing to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.netnih.gov While initial studies may focus on a specific target, a key future direction is to identify additional novel biological targets for this compound and its derivatives.
Promising areas for target identification include:
Kinase Inhibition: Many benzimidazole derivatives act as kinase inhibitors, which are crucial in cancer therapy. mdpi.com Screening against panels of kinases such as EGFR, VEGFR-2, HER2, and CDK2 could reveal new anticancer applications. mdpi.comnih.gov
Enzyme Inhibition: Targeting enzymes like Peptidyl-prolyl cis/trans isomerase Pin1, which is implicated in oncogenesis, presents a valuable therapeutic strategy. nih.govmdpi.com Other enzymes like urease and topoisomerase II are also known targets for benzimidazole compounds. nih.govnih.gov
Receptor Modulation: Benzimidazole derivatives have been shown to interact with various receptors, including dopamine, serotonin, and cannabinoid receptors, suggesting potential applications in neurological and inflammatory disorders. nih.govnih.gov
DNA Intercalation: The structural similarity of the benzimidazole core to purine (B94841) bases allows some derivatives to interact with DNA, a mechanism that can be exploited for anticancer effects. researchgate.net
| Potential Target Class | Specific Examples | Associated Therapeutic Area |
| Kinases | EGFR, VEGFR-2, HER2, CDK2, AURKC, mTOR | Cancer mdpi.comnih.gov |
| Enzymes | Pin1, Topoisomerase II, Urease, Cyclooxygenase (COX), 5-Lipoxygenase (5-LO) | Cancer, Infectious Disease, Inflammation nih.govnih.govnih.govnih.gov |
| Receptors | Dopamine D2, Serotonin 5-HT1A/2A, Cannabinoid Receptors | Neurological Disorders, Inflammation nih.govnih.gov |
| Biomacromolecules | DNA | Cancer researchgate.net |
Development of Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. This approach has been successfully applied to develop benzimidazole-based inhibitors. mdpi.com For this compound, SBDD can transform the lead optimization process from trial-and-error to a rational, targeted endeavor.
Future SBDD efforts should involve:
Crystallography and NMR: Obtaining high-resolution crystal structures or NMR solution structures of the target protein in complex with this compound or its analogues. This provides direct insight into the binding mode and key interactions.
Molecular Docking: Computational docking studies can predict the binding poses of newly designed derivatives within the active site of a target protein. nih.gov This allows for the prioritization of compounds for synthesis and testing, saving time and resources.
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential chemical features required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse hits.
By integrating these computational techniques, researchers can more effectively design derivatives with improved interactions with the target, leading to enhanced potency and reduced off-target effects.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. premierscience.comijirt.org These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. nih.gov
For the this compound scaffold, AI and ML can be applied in several ways:
Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity of novel, unsynthesized derivatives. This allows for the in silico screening of vast virtual libraries to identify the most promising candidates for synthesis. frontiersin.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, such as high predicted activity against a specific target and favorable pharmacokinetic profiles. ijirt.org
Property Prediction: AI can be used to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the design phase, helping to reduce late-stage attrition of drug candidates. nih.gov
Data Analysis: AI algorithms can analyze complex biological data from high-throughput screening and 'omics' studies to help identify novel targets and elucidate mechanisms of action. premierscience.com
The application of these computational tools promises to significantly shorten the drug discovery timeline and increase the success rate of developing this compound-based therapeutics. jsr.org
Q & A
Q. What are the common synthetic routes for preparing 3-(1H-Benzo[d]imidazol-2-yl)benzamide derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound derivatives typically involves:
- One-pot synthesis using CBr₄ as a catalyst, which enables C–N bond formation under mild conditions (yields: 70–85%) .
- Multi-step approaches , such as condensation of 2-aminobenzimidazole with β-ketoesters or aromatic aldehydes, followed by cyclization .
- Substituent-specific modifications : For example, introducing chloro, fluoro, or trifluoromethyl groups at the benzamide ring requires optimized stoichiometry and solvent systems (e.g., dichloromethane or methanol) to avoid side reactions .
Key factors affecting yield include catalyst choice (CBr₄ vs. transition metals), reaction temperature (room temperature to 50°C), and purification methods (column chromatography or recrystallization) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming molecular structure, with characteristic shifts for benzimidazole protons (δ 10.9–12.3 ppm) and carbonyl groups (δ 165–170 ppm) .
- X-ray crystallography : SHELXL refinement is used to resolve crystal structures, particularly for analyzing hydrogen bonding and π-π stacking interactions in solid-state configurations .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI-MS providing precise m/z values (e.g., [M+H]⁺ peaks) .
- IR spectroscopy : Identifies functional groups like N-H (3395 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for therapeutic targets?
Methodological Answer: SAR studies focus on substituent effects at the benzamide and benzimidazole rings:
- Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position of the benzamide ring enhance antimicrobial activity (e.g., Compound 5: IC₅₀ = 17.22 µM vs. Compound 2: IC₅₀ = 13.54 µM) .
- Hydrophobic substituents (e.g., propylthio) improve cell membrane permeability, as seen in anti-fibrotic derivatives (LDH release reduction: 11.17–51.8%) .
- Steric effects : Bulky groups at the benzimidazole N1 position (e.g., methyl) reduce steric hindrance, improving binding to targets like IGF-1R .
Experimental workflow :
Synthesize analogs with systematic substituent variations.
Test biological activity (e.g., IC₅₀, enzyme inhibition).
Correlate activity with electronic (Hammett constants) and steric parameters (molecular volume) .
Q. What computational modeling approaches predict the binding affinity of this compound derivatives to enzyme targets like IGF-1R?
Methodological Answer:
- Docking studies : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. For IGF-1R, key residues (e.g., Lys1003, Glu1050) form hydrogen bonds with the benzimidazole core .
- DFT calculations : B3LYP/6-31G* optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- QSAR models : Use descriptors like logP, polar surface area, and molecular weight to predict bioavailability and target affinity .
Example: Derivatives with 4-amine side chains on the pyridone ring show enhanced IGF-1R inhibition (IC₅₀ < 100 nM) due to improved hydrophobic interactions .
Q. How do solvent and pH conditions affect the stability and optical properties of this compound derivatives?
Methodological Answer:
- Solvent polarity : Nonpolar solvents (e.g., toluene) stabilize intramolecular charge transfer (ICT) states, enhancing fluorescence quantum yields .
- pH sensitivity : Protonation of the benzimidazole nitrogen (pKa ~5.5) quenches fluorescence in acidic environments, useful for pH-sensing applications .
- Photophysical characterization : UV-Vis (λmax 300–400 nm) and fluorescence spectra (Stokes shifts 50–100 nm) are analyzed to assess optoelectronic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
